molecular formula C4H5ClN4 B1598890 2-Chloropyrimidine-4,6-diamine CAS No. 53557-61-2

2-Chloropyrimidine-4,6-diamine

Cat. No. B1598890
CAS RN: 53557-61-2
M. Wt: 144.56 g/mol
InChI Key: LLMVVTRTVIMYAG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,6-diamine is an aromatic heterocyclic compound with two nitrogen atoms located at positions 1 and 3 of its six-membered ring. It belongs to the pyrimidine family and exists in both natural and synthetic forms. Pyrimidines exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .


Synthesis Analysis

Several methods exist for synthesizing pyrimidines. For instance, researchers have reported the synthesis of 2-chloropyrimidine derivatives by reacting 2,4,6-trichloropyrimidine with aromatic amines or amides. These synthesized compounds were subsequently evaluated for their COX-2 inhibitory activities .

Additionally, a three-component coupling reaction involving substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis has been employed to yield 4,5-disubstituted pyrimidine analogs in a single step .


Molecular Structure Analysis

The molecular formula of 2,4-Diamino-6-chloropyrimidine is C4H5ClN4 , with an average mass of 144.562 Da . Its monoisotopic mass is approximately 144.020279 Da . The compound’s chemical structure consists of a six-membered pyrimidine ring with amino groups at positions 2 and 4 and a chlorine atom at position 6 .


Chemical Reactions Analysis

The key mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) involves the suppression of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into thromboxanes, prostaglandins (PGE2), and prostacyclins. The beneficial effects of NSAIDs are attributed to the reduction of these eicosanoids .

Safety and Hazards

Safety information for 2-Chloropyrimidine-4,6-diamine should be obtained from reliable sources such as Material Safety Data Sheets (MSDS) or other chemical databases .

Future Directions

Exploring novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity remains an exciting avenue for future research. Detailed structure-activity relationship (SAR) studies can guide the synthesis of potent anti-inflammatory agents based on pyrimidine derivatives .

properties

IUPAC Name

2-chloropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVVTRTVIMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406218
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrimidine-4,6-diamine

CAS RN

53557-61-2
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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